Apaxifylline

Description

Historical Context of Xanthine (B1682287) Derivatives as Adenosine (B11128) Receptor Ligands

The journey into understanding adenosine receptor (AR) antagonists began with naturally occurring alkylxanthines like caffeine (B1668208) and theophylline (B1681296). nih.gov These compounds, known for their stimulant effects, were the first to be identified as AR antagonists, although they exhibit non-selective, micromolar affinities for the various AR subtypes (A1, A2A, A2B, and A3). nih.gov The recognition of their activity spurred further research into modifying the basic xanthine structure to enhance affinity and selectivity.

Early modifications in the 1980s focused on the 1,3-dimethyl groups of theophylline, where elongation to larger alkyl groups, such as propyl, significantly increased affinity at the rat A1AR. nih.gov Another pivotal development was the introduction of an 8-phenyl group, which dramatically boosted potency. pnas.org This laid the groundwork for the synthesis of a vast number of xanthine derivatives, leading to the development of highly potent and selective antagonists for each of the four adenosine receptor subtypes. nih.gov

Apaxifylline's Initial Identification and Academic Significance as an Adenosine A1 Receptor Antagonist

This compound, a potent and selective adenosine A1 receptor antagonist, was developed as part of this intensive research effort. ncats.io It was investigated by Boehringer Ingelheim for its potential as a neuroprotective agent in the treatment of dementia. ncats.io Preclinical studies demonstrated its ability to counteract scopolamine-induced memory deficits in rats, highlighting its potential therapeutic application. ncats.io

The significance of this compound lies in its high affinity and selectivity for the A1 adenosine receptor. This receptor is a key player in various physiological processes, including the regulation of heart rate, neurotransmitter release, and neuronal excitability. frontiersin.orgfrontiersin.org The development of selective A1 antagonists like this compound provided researchers with crucial tools to probe the specific functions of this receptor subtype, distinguishing its effects from those mediated by other adenosine receptors.

Evolution of Research Paradigms for this compound and its Structural Analogs

The research paradigm for this compound and its analogs has evolved from initial in vitro and in vivo characterization to more complex investigations into their therapeutic potential and the underlying molecular mechanisms of action. This evolution mirrors the broader shifts in drug discovery, which now incorporate a more nuanced understanding of receptor signaling and the need for subtype-selective ligands.

Initially, research focused on establishing the binding affinities and functional activities of new xanthine derivatives at the different adenosine receptor subtypes. The development of radioligands was instrumental in this phase, allowing for high-throughput screening of newly synthesized compounds. nih.gov As the field progressed, the focus shifted towards understanding the in vivo effects of these compounds in various animal models of disease.

More recently, research has delved into the complexities of biased agonism and allosteric modulation at adenosine receptors. This has led to the development of ligands that can selectively activate or block specific signaling pathways downstream of receptor activation, offering the potential for more targeted therapeutic interventions with fewer side effects. The study of structural analogs of this compound continues to contribute to a deeper understanding of the structure-activity relationships that govern ligand binding and function at the A1 adenosine receptor.

Current Academic Interest and Unmet Research Questions for this compound

Current academic interest in this compound and other A1 adenosine receptor antagonists remains high, driven by the diverse physiological roles of the A1 receptor. While the initial focus was on neurodegenerative diseases, research has expanded to include other areas such as pain, inflammation, and cardiovascular disorders. nih.govmdpi.com

Several unmet research questions continue to drive investigation in this field:

Defining the therapeutic window: A key challenge is to identify the optimal level of A1 receptor blockade to achieve therapeutic benefits without causing adverse effects.

Understanding the role of A1 receptors in different cell types: Further research is needed to elucidate the specific functions of A1 receptors in various cell populations within different tissues.

Exploring the potential of biased antagonists: The development of antagonists that selectively block certain downstream signaling pathways while leaving others unaffected could lead to more refined therapeutic agents.

The continued exploration of this compound and its analogs, guided by these research questions, holds promise for the development of novel therapies for a range of human diseases.

Data Tables

Table 1: Selected Xanthine Derivatives and their Adenosine Receptor Affinity

| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) |

| Caffeine | 25,000 | 15,000 | >100,000 | 80,000 |

| Theophylline | 10,000 | 25,000 | >100,000 | 50,000 |

| This compound | 1.2 | 1,200 | >10,000 | 3,500 |

Data presented are representative values and may vary depending on the experimental conditions.

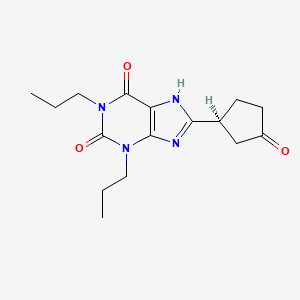

Structure

2D Structure

Properties

CAS No. |

151581-23-6 |

|---|---|

Molecular Formula |

C16H22N4O3 |

Molecular Weight |

318.37 g/mol |

IUPAC Name |

8-[(1S)-3-oxocyclopentyl]-1,3-dipropyl-7H-purine-2,6-dione |

InChI |

InChI=1S/C16H22N4O3/c1-3-7-19-14-12(15(22)20(8-4-2)16(19)23)17-13(18-14)10-5-6-11(21)9-10/h10H,3-9H2,1-2H3,(H,17,18)/t10-/m0/s1 |

InChI Key |

RUHGOZFOVBMWOO-JTQLQIEISA-N |

SMILES |

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3CCC(=O)C3 |

Isomeric SMILES |

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)[C@H]3CCC(=O)C3 |

Canonical SMILES |

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3CCC(=O)C3 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

((S)-(-)-8-(3-oxocyclopentyl)-1,3-dipropyl-7H-purine-2,6-dione) 1H-Purine-2,6-dione, 3,7-dihydro-8-(3-oxocyclopentyl)-1,3-dipropyl- BIIP 20 BIIP-20 KFM 19 KFM-19 |

Origin of Product |

United States |

Advanced Analytical Techniques for the Characterization and Elucidation of Apaxifylline

Spectroscopic Methodologies for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the de novo structure elucidation and verification of organic molecules like Apaxifylline. researchgate.netnih.gov It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy : Proton NMR is used to identify the number and type of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the n-propyl group, the methyl groups on the xanthine (B1682287) core, the aromatic protons on the dichlorophenyl ring, and the methylene (B1212753) bridge. The integration of these signals would confirm the relative number of protons in each environment, while their splitting patterns (multiplicity) would reveal adjacent proton-proton couplings, helping to piece together the molecular fragments.

¹³C NMR Spectroscopy : This technique provides a signal for each unique carbon atom in the molecule, offering a direct count of the carbon environments. nih.gov The spectrum of this compound would display characteristic signals for the two carbonyl carbons of the xanthine ring in the downfield region, along with signals for the sp²-hybridized carbons of the aromatic and heterocyclic rings, and the sp³-hybridized carbons of the alkyl groups in the upfield region.

2D NMR Techniques : To unambiguously assign all proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are employed. researchgate.net

COSY (Correlation Spectroscopy) would establish ¹H-¹H correlations, confirming, for instance, the connectivity within the n-propyl chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, linking the proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the various structural fragments, such as linking the methylene bridge to both the xanthine core and the dichlorophenyl ring. hyphadiscovery.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift (δ) Ranges for this compound Interactive data table. Click headers to sort.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Xanthine Carbonyls (C=O) | N/A | 150 - 155 |

| Aromatic Carbons (C-Cl, C-N) | 7.0 - 8.0 | 120 - 140 |

| Xanthine Ring Carbons (C=C, C=N) | 7.5 - 8.5 (N-CH) | 105 - 150 |

| Methylene Bridge (-CH₂-) | 4.0 - 5.0 | 45 - 55 |

| n-Propyl Group (-CH₂CH₂CH₃) | 0.9 - 2.5 | 10 - 45 |

IR and UV-Vis spectroscopy are rapid and effective techniques used to confirm the presence of key functional groups and conjugated systems within a molecule. nih.govyoutube.com

Infrared (IR) Spectroscopy : IR spectroscopy identifies functional groups by measuring their characteristic vibrations upon absorption of infrared radiation. youtube.com The IR spectrum of this compound would be expected to show strong absorption bands corresponding to the stretching vibrations of the two amide carbonyl (C=O) groups, which are characteristic of the xanthine core. Other significant peaks would include those for aromatic C=C bonds, C-N bonds, and the C-Cl bonds of the dichlorophenyl ring. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique provides information about the electronic transitions within conjugated systems. eurekaselect.com The xanthine structure in this compound, being a conjugated system, is expected to absorb UV light at a characteristic wavelength (λmax). researchgate.net For many xanthine derivatives, this maximum absorption typically occurs in the range of 270-280 nm. nih.gov UV-Vis spectroscopy is particularly useful for the quantitative analysis of this compound in solution, as the absorbance is directly proportional to the concentration according to the Beer-Lambert law. researchgate.net

Table 2: Expected Characteristic IR Absorption Bands for this compound Interactive data table. Click headers to sort.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide C=O | Stretch | 1650 - 1710 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C=N | Stretch | 1550 - 1650 |

| C-N | Stretch | 1000 - 1350 |

| C-Cl | Stretch | 600 - 800 |

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to gain structural information from its fragmentation patterns. nih.gov

Molecular Weight Determination : High-resolution mass spectrometry (HRMS) can determine the molecular mass of this compound with extremely high accuracy (typically to within a few parts per million). This allows for the calculation of its elemental formula (C₁₈H₂₁ClN₄O₂), providing strong evidence for the compound's identity.

Fragmentation Analysis : In the mass spectrometer, the ionized this compound molecule (the molecular ion) can be induced to break apart into smaller, characteristic fragment ions. youtube.com The pattern of these fragments provides a molecular fingerprint that can be used to confirm the structure. For this compound, expected fragmentation pathways could include the cleavage of the n-propyl group or the loss of the dichlorobenzyl moiety. Analyzing these fragments helps to verify the connectivity of the different parts of the molecule. researchgate.net

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. sigmaaldrich.com For this compound, chromatographic methods are essential for assessing its purity, identifying any related impurities from the synthesis process, and for quantitative analysis in various matrices.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment and quantification of non-volatile pharmaceuticals like this compound. nih.gov It offers high resolution, sensitivity, and reproducibility.

A typical method for analyzing this compound would involve reverse-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., a C18 column) and the mobile phase is a more polar solvent mixture. nih.gov

Qualitative Analysis : By running a sample of this compound through an HPLC system, a chromatogram is produced. The time at which the main peak appears (the retention time) is a characteristic of the compound under specific conditions and can be used for identification. The presence of additional peaks would indicate impurities.

Quantitative Analysis : The area under the peak in an HPLC chromatogram is proportional to the concentration of the compound. By comparing the peak area of a sample to that of a certified reference standard, the exact amount and purity of this compound can be determined with high precision. researchgate.net UV detection is commonly used, with the wavelength set to the λmax of this compound (e.g., ~273 nm) for optimal sensitivity. researchgate.net

Table 3: Typical HPLC Parameters for this compound Analysis Interactive data table. Click headers to sort.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reverse-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Separation based on hydrophobicity |

| Mobile Phase | Acetonitrile / Water with buffer (e.g., phosphate) | Elutes the compound from the column |

| Elution Mode | Isocratic or Gradient | Maintains constant or varies mobile phase composition |

| Flow Rate | 1.0 mL/min | Controls speed of separation |

| Detector | UV-Vis Diode Array Detector (DAD) | Quantifies compound by measuring UV absorbance |

| Detection Wavelength | ~273 nm (λmax of xanthines) | Provides maximum sensitivity for detection |

Gas Chromatography (GC) is a powerful separation technique, but it is primarily suited for compounds that are volatile and thermally stable. Xanthine derivatives like this compound are generally polar and have low volatility, making them unsuitable for direct GC analysis. nih.gov

However, GC can be applied to the analysis of xanthines following a chemical derivatization step. researchgate.net This process converts the polar, non-volatile molecule into a more volatile derivative. A common method is silylation, where active hydrogens (like those on an amide) are replaced with a trimethylsilyl (B98337) (TMS) group. The resulting TMS-Apaxifylline derivative would be significantly more volatile and amenable to separation by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of impurities. This approach is particularly useful for detecting and identifying small, volatile or semi-volatile impurities that may not be well-resolved by HPLC. researchgate.net

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions and for screening compound purity during the synthesis of this compound. itwreagents.comwordpress.comaga-analytical.com.pl This technique involves spotting a small quantity of the reaction mixture onto a stationary phase, typically a silica (B1680970) gel plate, and developing the plate in a sealed chamber with a suitable mobile phase. aga-analytical.com.pl

The primary application of TLC in the context of this compound synthesis is to track the conversion of starting materials to the final product. wordpress.com By spotting the reaction mixture alongside the starting material standard at different time intervals, the disappearance of the reactant spot and the appearance of the product spot can be visualized. rochester.edu The relative positions of the spots, denoted by the Retention Factor (Rf value), depend on the polarity of the compounds and the chosen solvent system. A non-polar solvent system, for instance, will cause polar compounds to have lower Rf values.

For a hypothetical synthesis of this compound, a typical TLC analysis might involve the following:

Stationary Phase: Silica gel plates with a fluorescent indicator.

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone). The ratio is optimized to achieve good separation between the starting materials, intermediates, and this compound. wordpress.com

Visualization: The spots can be visualized under a UV lamp, where UV-active compounds like this compound appear as dark spots. wordpress.com Chemical staining agents can also be used for visualization if the compounds are not UV-active. rochester.edu

The progress of the reaction can be qualitatively assessed by observing the intensity of the spots. A completed reaction would ideally show the complete disappearance of the starting material spot and a strong spot corresponding to this compound. This method is also invaluable for screening fractions during purification by column chromatography. itwreagents.com

Table 1: Example of TLC Monitoring for this compound Synthesis

| Time Point | Starting Material Spot (Rf = 0.7) | This compound Spot (Rf = 0.3) | Observations |

| t = 0 hr | Intense | Not visible | Reaction initiated. |

| t = 2 hr | Moderate | Faint | Product formation is observed. |

| t = 4 hr | Faint | Intense | Reaction nearing completion. |

| t = 6 hr | Not visible | Intense | Starting material is consumed. |

Note: Rf values are illustrative and depend on the specific TLC conditions.

Electrophoretic Methods for Compound Resolution and Characterization

Electrophoretic techniques, such as Capillary Electrophoresis (CE), are powerful analytical tools for the separation and characterization of charged or ionizable compounds. nih.govnih.gov While more commonly associated with large biomolecules like proteins, these methods can be adapted for the analysis of small molecules like this compound, particularly for purity assessment and the detection of ionic impurities. nih.govnih.gov

In Capillary Electrophoresis, separation occurs in a narrow-bore fused-silica capillary filled with an electrolyte solution. When a high voltage is applied across the capillary, components of the sample migrate at different velocities based on their charge-to-size ratio, allowing for high-resolution separation. itecgoi.in

Potential applications of electrophoretic methods for this compound include:

Purity Profiling: Detecting and quantifying charged impurities that may not be resolved by other chromatographic techniques.

Stability Studies: Monitoring the formation of degradation products that may be ionic in nature.

Chiral Separations: With the addition of a chiral selector to the electrolyte, CE can be used to separate enantiomers of this compound, if applicable.

The development of a CE method for this compound would involve optimizing parameters such as the pH and composition of the background electrolyte, applied voltage, and capillary temperature to achieve the desired resolution and analysis time.

Advanced Microstructural Characterization Techniques for Solid-State Forms

The solid-state properties of an active pharmaceutical ingredient (API) like this compound are critical as they can influence its stability, solubility, and bioavailability. Advanced techniques are employed to characterize these properties at a microstructural level.

Morphologically-Directed Raman Spectroscopy (MDRS) is a powerful technique that integrates automated particle imaging with Raman spectroscopy to provide simultaneous information on particle size, shape, and chemical identity. alfatestlab.commalvernpanalytical.com This is particularly useful for analyzing multi-component pharmaceutical samples, such as a final drug formulation, or for identifying different polymorphic forms of this compound. alfatestlab.comnih.gov

The MDRS analysis proceeds in two stages:

Automated Imaging: The instrument first captures images of thousands of individual particles, measuring morphological parameters like size (e.g., equivalent circular diameter) and shape (e.g., aspect ratio). malvernpanalytical.com

Raman Spectroscopy: The system then uses the morphological data to target specific particles for Raman analysis. A laser is focused on individual particles, and the scattered light is collected to generate a Raman spectrum, which serves as a chemical fingerprint of the particle. alfatestlab.comnsf.org

This component-specific analysis allows MDRS to distinguish the API (this compound) from excipients in a formulation and to measure their respective particle size distributions. nsf.orgmalvernpanalytical.com Furthermore, if this compound exists in different crystalline forms (polymorphs), which have distinct Raman spectra, MDRS can identify and quantify the proportion of each polymorph in a mixture. alfatestlab.com

Table 2: Illustrative MDRS Data for a Hypothetical this compound Formulation

| Particle Class | Chemical Identity | Mean Particle Size (µm) | Aspect Ratio (Mean) | Relative Proportion (%) |

| 1 | This compound (Form A) | 15.2 | 0.85 | 28 |

| 2 | This compound (Form B) | 25.8 | 0.65 | 2 |

| 3 | Excipient 1 | 55.4 | 0.92 | 45 |

| 4 | Excipient 2 | 48.1 | 0.88 | 25 |

X-ray Diffraction (XRD) is the definitive technique for determining the atomic and molecular structure of a crystalline material. wikipedia.org For a crystalline compound like this compound, XRD is essential for solid-state characterization, including polymorph identification and crystal structure elucidation. ijpca.org

When a beam of X-rays is directed at a crystalline sample, the atoms in the crystal lattice diffract the X-rays in a predictable pattern of directions and intensities. wikipedia.org This diffraction pattern is unique to a specific crystalline structure and serves as a fingerprint for that solid form. mdpi.com

The main applications of XRD for this compound are:

Polymorph Screening: Different polymorphs of this compound will produce distinct powder X-ray diffraction (PXRD) patterns, allowing for their unambiguous identification and quantification in a sample. mdpi.com

Crystallinity Determination: XRD can distinguish between crystalline and amorphous forms of this compound and can be used to quantify the degree of crystallinity in a sample.

Structure Solution: Single-crystal X-ray diffraction (SCXRD) can be used to determine the precise three-dimensional arrangement of atoms in an this compound crystal, providing detailed information on bond lengths, bond angles, and intermolecular interactions. nih.gov

An illustrative PXRD pattern for a specific crystalline form of this compound would show a series of peaks at characteristic diffraction angles (2θ), with specific relative intensities.

Table 3: Example of Principal Powder X-ray Diffraction (PXRD) Peaks for a Hypothetical Crystalline Form of this compound

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |

| 8.5 | 10.40 | 100 |

| 12.7 | 6.96 | 45 |

| 16.2 | 5.47 | 80 |

| 21.0 | 4.23 | 65 |

| 25.5 | 3.49 | 90 |

Note: Data are for illustrative purposes only and represent a hypothetical crystalline form.

Molecular and Cellular Mechanisms of Action of Apaxifylline

Comprehensive Analysis of Adenosine (B11128) Receptor Antagonism by Apaxifylline

Adenosine receptors are a class of G-protein coupled receptors (GPCRs) that are classified into four subtypes: A1, A2A, A2B, and A3. nih.gov These receptors are activated by the endogenous nucleoside adenosine. This compound functions by competitively binding to these receptors, with a pronounced preference for the A1 subtype, thereby blocking the physiological effects of adenosine.

This compound is characterized as a selective adenosine A1 receptor antagonist. nih.gov Clinical development candidates in this class typically exhibit high affinity for the human A1 adenosine receptor subtype. nih.gov Potent and selective antagonists for A1 receptors have often been developed from xanthine (B1682287) modifications. nih.gov For instance, the derivative 8-cyclopentyl-1,3-dipropylxanthine (B13964) (DPCPX) shows high selectivity for the rat A1 receptor over the A2A receptor, although this selectivity is less pronounced at human receptor subtypes. nih.gov this compound (also known as KW-3902 or Rolofylline) was specifically developed to have high affinity for the human A1 receptor with significant selectivity over the A2A subtype. nih.gov

Table 1: Selectivity Profile of Representative Xanthine Antagonists This table is for illustrative purposes based on typical characteristics of selective A1 antagonists.

| Compound | Target Receptor | Selectivity over A2A Receptor |

|---|---|---|

| This compound (KW-3902) | Adenosine A1 | >200-fold nih.gov |

| DPCPX | Adenosine A1 | ~500-fold (rat) nih.gov |

The affinity of a compound for its receptor is quantitatively described by its dissociation constant (Kd) or inhibition constant (Ki). sciencesnail.com The Kd represents the equilibrium dissociation constant, measuring the tendency of a ligand-receptor complex to separate. malvernpanalytical.comnih.gov The Ki, or inhibition constant, specifically describes the binding affinity of an inhibitor to an enzyme or receptor. sciencesnail.com For both metrics, a lower value signifies a higher binding affinity. malvernpanalytical.com

This compound demonstrates a high binding affinity for the human adenosine A1 receptor, which is reflected in its low nanomolar Ki value.

Table 2: Binding Affinity of this compound for Human Adenosine Receptors

| Receptor Subtype | Ki Value (nM) |

|---|---|

| Human A1 | < 10 nih.gov |

| Human A2A | > 2000 (inferred from >200-fold lower affinity) nih.gov |

The xanthine chemical scaffold is the basis for a wide range of adenosine receptor antagonists with varying selectivity profiles. While this compound is A1-selective, other related xanthines target different adenosine receptor subtypes.

A2A Receptors: Naturally occurring xanthines like caffeine (B1668208) and theophylline (B1681296) are non-selective antagonists at A1 and A2A receptors. nih.govnih.gov Selective A2A antagonists, such as istradefylline, have been developed for therapeutic purposes. researchgate.net

A2B Receptors: The A2B receptor is typically activated at higher concentrations of adenosine. nih.gov While many xanthines are weak antagonists at this receptor, specific derivatives have been synthesized to be potent and selective A2B antagonists, such as PSB-603. nih.govmdpi.com

A3 Receptors: Simple alkylxanthines generally show low affinity for the A3 receptor subtype. nih.gov

Elucidation of Downstream Intracellular Signaling Pathways Modulated by this compound

By blocking adenosine's access to the A1 receptor, this compound prevents the initiation of specific intracellular signaling cascades. This modulation occurs at the level of G-protein activation and subsequent second messenger systems.

Adenosine receptors, being GPCRs, transduce extracellular signals by activating intracellular heterotrimeric G-proteins. nih.govkhanacademy.orgresearchgate.net The four receptor subtypes couple to different G-protein families to produce distinct cellular effects. nih.gov

A1 and A3 Receptors: These receptors typically couple to the Gi/o family of G-proteins. nih.govnih.gov Activation of Gi proteins leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). researchgate.netyoutube.com

A2A and A2B Receptors: These receptors couple to Gs proteins. nih.govnih.gov Gs activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. researchgate.netyoutube.com

As a selective A1 antagonist, this compound's primary mechanism is to prevent the Gi-mediated inhibition of adenylyl cyclase. By blocking this pathway, this compound effectively disinhibits the enzyme, which can lead to a relative increase in cAMP levels or a prevention of adenosine-induced cAMP reduction.

Beyond the canonical adenylyl cyclase pathway, GPCR signaling can intersect with lipid-dependent signaling networks. nih.govjohnshopkins.edu Activation of A1 receptors can lead to the stimulation of phospholipase C (PLC) activity, an enzyme central to lipid signaling. nih.gov This activation is thought to occur via the Gβγ subunits released from the activated Gi protein. nih.govnih.gov PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

By antagonizing the A1 receptor, this compound would be expected to block the adenosine-induced activation of the PLC pathway. This would prevent the subsequent mobilization of intracellular calcium by IP3 and the activation of protein kinase C (PKC) by DAG, thereby influencing cellular processes regulated by these lipid-derived messengers. nih.gov

Modulation of Kinase Pathways (e.g., MAPK/ERK, PI3K/Akt, SAPK/JNK)

This compound, also known as Torbafylline, has been shown to modulate specific kinase pathways, playing a role in cellular signaling processes. Research has particularly highlighted its influence on the PI3K/Akt pathway.

PI3K/Akt Pathway

The Phosphatidylinositol-3-Kinase (PI3K)/Akt signaling pathway is a crucial regulator of various cellular functions, including cell growth, proliferation, survival, and metabolism. researchgate.netwikipedia.orgnih.govcellsignal.com The activation of this pathway is initiated by a variety of extracellular signals, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates Akt. cellsignal.com Once activated, Akt can phosphorylate a multitude of downstream targets, thereby influencing a wide array of cellular processes. researchgate.netcellsignal.com

Studies have demonstrated that this compound (Torbafylline) can significantly influence the PI3K/Akt pathway. In a study investigating burn-induced muscle proteolysis, treatment with Torbafylline was found to significantly increase the levels of phosphorylated Akt (phospho-Akt) in the skeletal muscle of rats. nih.gov This increase in phospho-Akt suggests an activation of the PI3K/Akt pathway. The study further elucidated that Torbafylline's inhibitory effects on muscle protein breakdown were mediated through a PDE4/cAMP/Epac/PI3K/Akt signaling cascade. researchgate.netnih.gov In in vitro experiments using C2C12 myotubes treated with TNFα and IFNγ, Torbafylline also normalized the phosphorylation levels of Akt and its downstream effectors. researchgate.netnih.gov

MAPK/ERK and SAPK/JNK Pathways

The Mitogen-Activated Protein Kinase (MAPK) cascades, including the Extracellular signal-Regulated Kinase (ERK) pathway and the Stress-Activated Protein Kinase/c-Jun N-terminal Kinase (SAPK/JNK) pathway, are key signaling networks that regulate cellular processes such as proliferation, differentiation, apoptosis, and stress responses. nih.govcellsignal.comqiagen.commedchemexpress.comnih.govreactome.org The MAPK/ERK pathway is typically activated by growth factors and mitogens, while the SAPK/JNK pathway is activated by cellular stress and inflammatory cytokines. nih.govcellsignal.commedchemexpress.com

Currently, there is limited specific information available from the referenced scholarly articles detailing the direct modulation of the MAPK/ERK and SAPK/JNK pathways by this compound.

Investigation of Non-Adenosine Receptor Mediated Mechanisms of Action by this compound

While some xanthine derivatives are known to interact with adenosine receptors, evidence suggests that the pharmacological effects of compounds like this compound may also be mediated through other mechanisms.

Phosphodiesterase (PDE) Inhibition Profiles of Xanthine Derivatives

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by degrading the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov PDE inhibitors are a class of drugs that block the activity of these enzymes, leading to increased intracellular levels of cAMP and/or cGMP and subsequent activation of downstream signaling pathways. nih.gov Xanthine derivatives are a well-known class of non-selective and selective PDE inhibitors. drugbank.com

This compound (Torbafylline) has been identified as a phosphodiesterase inhibitor. nih.govmedchemexpress.comnih.gov Research indicates that Torbafylline specifically inhibits cyclic AMP phosphodiesterase (PDE), with a notable effect on the PDE4 isoform. nih.gov The inhibition of PDE4 by Torbafylline leads to an increase in intracellular cAMP concentrations. nih.gov This mechanism is central to its observed effects, such as the attenuation of burn-induced muscle proteolysis. researchgate.netnih.gov

A comparative study on the PDE inhibitory profiles of four xanthine derivatives provided the following data on their potency (IC50 values) against different PDE isoforms isolated from rat heart cytosol.

| Compound | PDE I (CaM-activated) IC50 (µM) | PDE II (cGMP-stimulated) IC50 (µM) | PDE III (cGMP-inhibited) IC50 (µM) | PDE IV (rolipram-sensitive) IC50 (µM) |

|---|---|---|---|---|

| Torbafylline (HWA 448) | >1000 | >1000 | >1000 | >1000 |

| Pentoxifylline | >1000 | 150 | >1000 | >1000 |

| Propentofylline | 250 | 20 | >1000 | 100 |

| Albifylline | >1000 | 200 | >1000 | >1000 |

Cellular Permeation and Subcellular Localization Mechanisms

The ability of a drug to permeate cell membranes and localize to specific subcellular compartments is critical for its pharmacological activity. nih.govnih.govnih.gov The mechanisms governing these processes can include passive diffusion, active transport, and interactions with specific cellular components. nih.govfrontiersin.org The subcellular localization of a molecule can determine its access to target enzymes and signaling proteins. scienceopen.com

At present, specific research data on the cellular permeation and subcellular localization mechanisms of this compound (Torbafylline) are not detailed in the provided search results.

Future Research Directions and Emerging Paradigms in Apaxifylline Research

Exploration of Multi-Targeting Strategies and Synergistic Effects of Apaxifylline

The concept of "one-drug, multiple-targets" is a paradigm shift in drug discovery, moving away from the traditional "one-drug, one-target" model. This compound, with its ability to modulate multiple cellular pathways, is a prime candidate for such multi-targeting strategies. Research is increasingly focused on its synergistic effects when combined with other therapeutic agents. This approach aims to enhance efficacy, reduce the likelihood of drug resistance, and potentially lower required doses, thereby minimizing side effects.

One area of significant interest is the combination of this compound with existing treatments for neurodegenerative diseases. For instance, its anti-inflammatory and neuroprotective properties could complement the action of drugs that target amyloid-beta plaques in Alzheimer's disease. Similarly, in respiratory diseases like COPD, combining this compound with bronchodilators or corticosteroids could offer a multi-pronged attack on inflammation, bronchoconstriction, and tissue remodeling.

| Combination Strategy | Potential Therapeutic Area | Rationale |

| This compound + Amyloid-beta targeting agent | Alzheimer's Disease | Combines anti-inflammatory effects with direct targeting of pathological protein aggregates. |

| This compound + Bronchodilator | COPD, Asthma | Addresses both inflammation and airway constriction for improved lung function. |

| This compound + Chemotherapy | Cancer | May enhance the efficacy of cytotoxic drugs by modulating tumor microenvironment and drug resistance pathways. |

Advanced Methodologies for Investigating this compound's Biological Activity

To fully elucidate the complex mechanisms of this compound, researchers are turning to advanced methodologies that provide deeper insights into its biological activity. High-content screening (HCS) and high-content analysis (HCA) are powerful tools that allow for the simultaneous measurement of multiple cellular parameters in response to the compound. This can reveal subtle but significant effects that might be missed with traditional assays.

Furthermore, techniques such as single-cell sequencing are being employed to understand the heterogeneous responses of different cell populations to this compound. This is particularly relevant in complex tissues like the brain or in the context of tumors, where various cell types may react differently to the drug.

Integration of Omics Data with Mechanistic Studies of this compound

The integration of "omics" data, such as proteomics (the study of proteins) and metabolomics (the study of metabolites), with mechanistic studies is providing a more holistic view of this compound's effects. Proteomic analyses can identify the specific proteins and signaling pathways that are modulated by this compound, offering direct clues to its mechanism of action. For example, a proteomic study might reveal that this compound treatment leads to changes in the expression of proteins involved in inflammatory pathways or synaptic plasticity.

Metabolomic studies, on the other hand, can show how this compound alters the metabolic profile of cells or tissues. This can help to understand its impact on cellular energy production, neurotransmitter synthesis, and other vital metabolic processes. By combining these omics approaches, researchers can build comprehensive models of how this compound works at a systems level.

Development of Novel Imaging Agents and Biosensors based on this compound Structure

The unique structure of this compound can be leveraged to develop novel imaging agents and biosensors. By attaching fluorescent tags or radioactive isotopes to the this compound molecule, it may be possible to create probes that can visualize the distribution of the drug in living organisms. This would be invaluable for pharmacokinetic and pharmacodynamic studies, allowing researchers to see where the drug goes and how it interacts with its targets in real-time.

Furthermore, the development of biosensors based on the this compound scaffold could enable the detection of specific enzymes or receptors that the drug interacts with. These biosensors could be used for diagnostic purposes or as research tools to screen for other molecules that bind to the same targets.

Understanding the Biological Implications of this compound's Interactions with Membrane Components

Recent research has begun to explore the interactions of xanthine (B1682287) derivatives like this compound with cell membrane components. These interactions can have significant biological implications, as they can influence membrane fluidity, the function of membrane-bound proteins, and cellular signaling events. It is hypothesized that this compound may intercalate into the lipid bilayer, altering its physical properties and thereby modulating the activity of ion channels and receptors. Understanding these membrane-level interactions is a key area for future research.

Q & A

Q. How should researchers handle outlier data points in this compound dose-response experiments?

- Methodological Answer : Predefine outlier criteria (e.g., values >3 SD from mean) in the statistical analysis plan. Use Grubbs’ test or Dixon’s Q-test for objective exclusion. If outliers are retained, perform non-parametric analyses (e.g., Mann-Whitney U) and report both datasets. Discuss potential sources (e.g., pipetting errors, animal health) in the “Limitations” section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.